molecular formula C19H20BrNO B3060061 (2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide CAS No. 1609406-39-4

(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide

Cat. No. B3060061
CAS RN: 1609406-39-4
M. Wt: 358.3
InChI Key: JPFAOHPFAYXNHP-UHFFFAOYSA-N
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Description

“(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609406-39-4 . It has a molecular weight of 358.28 . The compound is solid in its physical form .


Molecular Structure Analysis

The linear formula of “(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide” is C19 H19 N O . Br H . This indicates that the compound consists of 19 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 bromine atom.


Physical And Chemical Properties Analysis

“(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide” is a solid at room temperature .

Scientific Research Applications

  • Protecting Groups in Synthesis : (2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide, as part of the 2-Naphthylmethoxymethyl (NAPOM) group, is utilized for the protection of hydroxy and mercapto groups in chemical synthesis. This protecting group can be introduced under mild conditions and selectively removed in the presence of other protecting groups like naphthylmethyl (NAP) and p-methoxybenzyl (PMB), highlighting its utility and versatility in organic synthesis (Sato, Oishi, & Torikai, 2015).

  • Chemoselective Deprotection : The compound is involved in chemoselective cleavage methods. For instance, a novel method was described for the chemoselective deprotection of p-methoxybenzyl and 2-naphthylmethyl ethers using catalytic amounts of hydrochloric acid, which underscores the substance's role in the selective cleavage of protective groups in complex chemical synthesis (Volbeda et al., 2015).

  • Catalytic Hydrogenation : It also finds application in the selective removal of the (2-naphthyl)methyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation, providing a strategic approach for sequential deprotection, which is a crucial step in the synthesis of complex organic molecules (Lázár et al., 2012).

  • Generation of Reactive Intermediates : The compound is part of a mild method for generating reactive intermediates like o-(naphtho)quinone methides, which are trapped by various nucleophiles or undergo reactions such as "inverse electron-demand" hetero-Diels-Alder reactions. This highlights its role in facilitating complex reactions in the field of natural product synthesis and drug research (Shaikh, Cobb, & Varvounis, 2012).

  • Synthesis of Aminomethylated Hydroxinaphthalenes : Aminomethylation of hydroxy derivatives of naphthalenes, often involving (2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide, is significant for various synthetic approaches. The methods are applicable to different naphthols and dihydroxynaphthalenes, showing the compound's relevance in synthetic chemistry for creating structurally diverse molecules (Slitikov & Evdokimenkova, 2021).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO.BrH/c1-21-19-9-5-4-8-18(19)14-20-13-15-10-11-16-6-2-3-7-17(16)12-15;/h2-12,20H,13-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFAOHPFAYXNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC3=CC=CC=C3C=C2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide

CAS RN

1609406-39-4
Record name 2-Naphthalenemethanamine, N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609406-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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